molecular formula C11H7ClO B3417878 7-Chloro-[1]naphthaldehyde CAS No. 116632-03-2

7-Chloro-[1]naphthaldehyde

Cat. No. B3417878
M. Wt: 190.62 g/mol
InChI Key: HQBCFROPFWQZIP-UHFFFAOYSA-N
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Description

7-Chloro-1naphthaldehyde is a derivative of naphthaldehyde . Naphthaldehyde is a naphthalene with a formyl group at position 1 . It is a natural product found in Apis cerana .


Synthesis Analysis

Naphthaldehyde can be synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with various amines having additional ligating centers . The resulting products are characterized by analytical and spectral methods, and also by single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of naphthaldehyde is characterized by a formyl group at position 1 . The molecular formula is C11H8O . The InChIKey is SQAINHDHICKHLX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The typical photochemical behavior of naphthaldehydes can be altered in the presence of Lewis acids . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthaldehyde include a molecular weight of 156.18 g/mol . It has a role as a mouse metabolite .

Safety And Hazards

The safety data sheet for naphthaldehyde indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

7-chloronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCFROPFWQZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291132
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-[1]naphthaldehyde

CAS RN

116632-03-2
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CD HURD, OE FANCHER… - The Journal of Organic …, 1947 - ACS Publications
… It was, therefore, the previously undescribed 7-chloro-1-naphthaldehyde. The fact that the crude aldehyde melted at 82-85 suggests that 6-chloro-l-naphthaldehyde (mp 83-84) was also …
Number of citations: 2 pubs.acs.org
KDF Ghadir, SS Mustafa, GN Kadhim… - Al-Kitab Journal for Pure …, 2021 - isnra.net
Alkaline hydrolysis rates coefficients for the series of methyl 3-(7-substituted-1-naphthyl) propynoate was calculated in 70% v/v dimethylsulphoxide-water at various temperatures (25, 30…
Number of citations: 4 www.isnra.net

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